molecular formula C13H17N5O B6437520 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2548980-84-1

4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6437520
CAS No.: 2548980-84-1
M. Wt: 259.31 g/mol
InChI Key: YGBMBRIPJNPJMH-UHFFFAOYSA-N
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Description

4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that integrates multiple functional groups, including an oxazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through condensation reactions involving amidines and β-dicarbonyl compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, forming corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can target the nitrogen atoms in the piperazine and pyrimidine rings, potentially leading to the formation of amine derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.

Scientific Research Applications

Chemistry

In chemistry, 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential as a therapeutic agent. It has shown promise in preliminary studies for its antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, the compound is being explored for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable heterocyclic structure.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
  • 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-5-methylpyrimidine

Uniqueness

Compared to similar compounds, 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of an oxazole ring with a piperazine and pyrimidine ring is relatively rare, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-4-[(4-pyrimidin-4-ylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-11-12(8-16-19-11)9-17-4-6-18(7-5-17)13-2-3-14-10-15-13/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBMBRIPJNPJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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